![molecular formula C12H15N3O2S2 B5398220 methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
Methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has a unique molecular structure that makes it a promising candidate for research purposes.
Mechanism of Action
The mechanism of action of methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer growth. It has also been suggested that the compound may act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its potential use as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its potential therapeutic benefits. The compound has shown promising results in various preclinical studies, and it has the potential to be developed into a therapeutic agent for various diseases. However, the complex synthesis method and the lack of information on the compound's toxicity and pharmacokinetics are some of the limitations that need to be addressed before it can be used in clinical trials.
Future Directions
There are several future directions for the research on methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Additionally, more research is needed to understand the compound's mechanism of action and its potential use as a therapeutic agent for various diseases. The compound's toxicity and pharmacokinetics also need to be studied in detail to determine its safety and efficacy in humans. Finally, the compound's potential use as a neuroprotective agent and its effects on neurodegenerative diseases need to be further explored.
Conclusion:
In conclusion, methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is a promising compound with potential applications in various scientific fields. The compound's anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutic agents. However, more research is needed to fully understand the compound's mechanism of action, toxicity, and pharmacokinetics before it can be used in clinical trials. The future directions for research on this compound are diverse, and they offer exciting opportunities for further exploration.
Synthesis Methods
The synthesis of methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate involves a multi-step process. The first step involves the preparation of 4,5-dimethyl-3-thiocyanatothiophene, which is then reacted with 5-amino-1-methyl-1H-1,2,4-triazole-3-thiol to form the intermediate product. The intermediate product is then reacted with methyl chloroacetate to form the final product, methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. The synthesis method of this compound is complex, and it requires the use of specialized equipment and expertise.
Scientific Research Applications
Methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has potential applications in various scientific fields. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, it has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 2-[[5-(4,5-dimethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-7-8(2)18-5-9(7)11-13-14-12(15(11)3)19-6-10(16)17-4/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIALFBLCNNSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C2=NN=C(N2C)SCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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